N-cycloheptyl-4-(pentanoylamino)benzamide
Overview
Description
N-cycloheptyl-4-(pentanoylamino)benzamide: is a chemical compound with the molecular formula C19H30N2O2 . It is a derivative of benzamide, featuring a cycloheptyl group attached to the nitrogen atom and a pentanoylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-(pentanoylamino)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Cycloheptylation: The benzamide is then reacted with cycloheptanone in the presence of a strong base, such as sodium hydride, to introduce the cycloheptyl group.
Pentanoylation: The resulting cycloheptylbenzamide is further reacted with pentanoic anhydride or pentanoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to introduce the pentanoylamino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Various benzamide derivatives.
Scientific Research Applications
Chemistry: N-cycloheptyl-4-(pentanoylamino)benzamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its effects on various biological systems.
Medicine: this compound shows promise in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-cycloheptyl-4-(pentanoylamino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopentyl-4-(pentanoylamino)benzamide: A structurally similar compound with a cyclopentyl group instead of cycloheptyl.
N-heptyl-4-(pentanoylamino)benzamide: A compound with a heptyl group instead of cycloheptyl.
Uniqueness: N-cycloheptyl-4-(pentanoylamino)benzamide stands out due to its cycloheptyl group, which imparts unique chemical and biological properties compared to its cyclopentyl and heptyl counterparts
Properties
IUPAC Name |
N-cycloheptyl-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-3-10-18(22)20-17-13-11-15(12-14-17)19(23)21-16-8-6-4-5-7-9-16/h11-14,16H,2-10H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHBBSKJNJNUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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